molecular formula C16H13NO2S2 B11696162 (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11696162
M. Wt: 315.4 g/mol
InChI Key: XGQUQIBGTOXAPY-ZROIWOOFSA-N
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Description

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a naphthalene ring, a thiazolidinone core, and a methoxy group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxynaphthaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiazolidinone core and the naphthalene ring contribute to its ability to interact with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(4-hydroxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-chloronaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(4-bromonaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the methoxy group may enhance its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H13NO2S2

Molecular Weight

315.4 g/mol

IUPAC Name

(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13NO2S2/c1-17-15(18)14(21-16(17)20)9-10-7-8-13(19-2)12-6-4-3-5-11(10)12/h3-9H,1-2H3/b14-9-

InChI Key

XGQUQIBGTOXAPY-ZROIWOOFSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)SC1=S

Origin of Product

United States

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